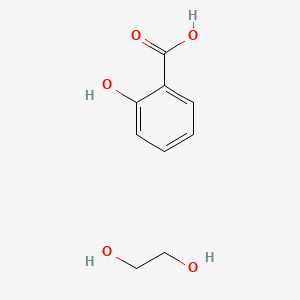
Ethane-1,2-diol;2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a non-steroidal anti-inflammatory drug (NSAID) used primarily as a topical analgesic for the relief of mild to moderate muscle and joint pain . This compound is a key ingredient in many topical creams, sprays, and patches designed to alleviate aches, pains, and stiffness of muscles, joints, and tendons .
Synthetic Routes and Reaction Conditions:
Reaction with 2-chloroethanol: Sodium salicylate is added to 2-chloroethanol, stirred, and heated to react. The mixture is then cooled, filtered, and the 2-chloroethanol is recovered from the filtrate under reduced pressure to obtain crude glycol monoester salicylate.
Esterification with Ethylene Glycol: Salicylic acid is added to ethylene glycol and heated under the catalysis of concentrated sulfuric acid.
Industrial Production Methods: The industrial production of glycol salicylate typically involves the reaction of salicylic acid with ethylene glycol under controlled conditions to ensure high yield and purity. The process is optimized to minimize impurities and maximize the conversion rate .
Types of Reactions:
Esterification: Glycol salicylate is formed through the esterification of salicylic acid with ethylene glycol.
Common Reagents and Conditions:
Esterification: Concentrated sulfuric acid as a catalyst, heating.
Hydrolysis: Aqueous base such as sodium hydroxide.
Major Products:
Esterification: Glycol salicylate.
Hydrolysis: Salicylic acid and ethylene glycol.
Aplicaciones Científicas De Investigación
Glycol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.
Industry: Incorporated into various over-the-counter products for its analgesic and anti-inflammatory effects.
Mecanismo De Acción
Glycol salicylate exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation . By inhibiting COX enzymes, glycol salicylate reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Salicylic Acid: A precursor to glycol salicylate, used for its keratolytic and anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics for its anti-inflammatory effects.
Ethyl Salicylate: Similar in structure and function, used in various topical formulations.
Uniqueness of Glycol Salicylate: Glycol salicylate is unique in its combination of salicylic acid and ethylene glycol, providing a balance of efficacy and skin permeability. Its specific formulation allows for effective topical delivery and sustained relief of pain and inflammation .
Propiedades
Fórmula molecular |
C9H12O5 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethane-1,2-diol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2 |
Clave InChI |
VEDLJOPBQDOZLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



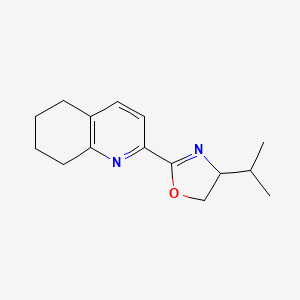

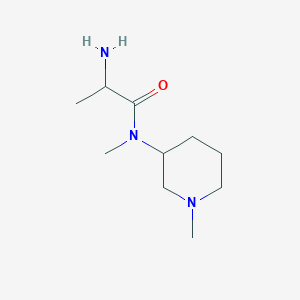
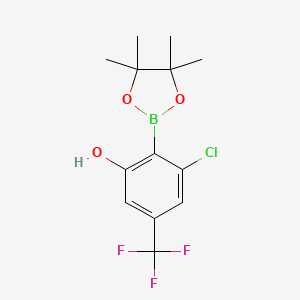
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
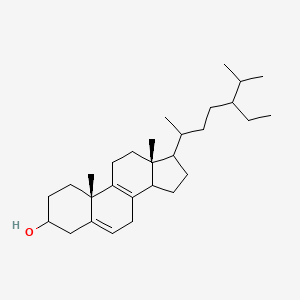

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)
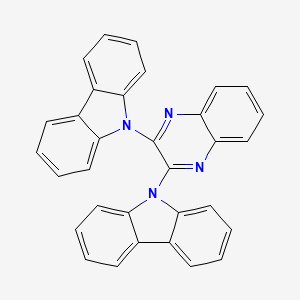
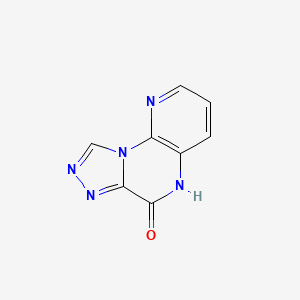
![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
